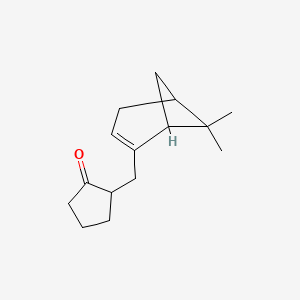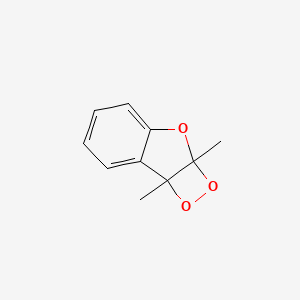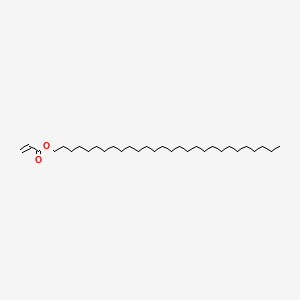
Octacosyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosyl acrylate is a long-chain alkyl acrylate, specifically an ester of acrylic acid and octacosanol. This compound is characterized by its hydrophobic nature due to the long alkyl chain, making it suitable for various applications in nonpolar environments. It is commonly used in the production of polymers and copolymers that exhibit unique properties such as flexibility, toughness, and resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octacosyl acrylate can be synthesized through the esterification of acrylic acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using batch or continuous esterification processes. The reaction mixture is heated to around 100-150°C in the presence of a catalyst. The water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Octacosyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form acrylic acid and octacosanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products:
Polymerization: Polythis compound or copolymers with desired properties.
Hydrolysis: Acrylic acid and octacosanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Octacosyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity and flexibility.
Biology: Incorporated into biomaterials for drug delivery systems due to its biocompatibility and controlled release properties.
Medicine: Utilized in the development of medical adhesives and coatings for implants.
Industry: Employed in the production of coatings, adhesives, and sealants that require resistance to water and environmental factors.
Mecanismo De Acción
The mechanism of action of octacosyl acrylate in its applications is primarily based on its hydrophobic nature and ability to form strong, flexible polymers. The long alkyl chain provides hydrophobic interactions, while the acrylate group allows for polymerization and cross-linking. These properties enable the formation of materials with enhanced mechanical strength, flexibility, and resistance to environmental degradation.
Comparación Con Compuestos Similares
Octadecyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Behenyl acrylate: Another long-chain alkyl acrylate with similar applications but different chain length and properties.
Stearyl acrylate: Used in similar applications but with a shorter alkyl chain compared to octacosyl acrylate.
Uniqueness: this compound stands out due to its longer alkyl chain, which imparts superior hydrophobicity and flexibility to the polymers formed. This makes it particularly useful in applications requiring high resistance to water and environmental factors, as well as in the development of advanced materials with specific mechanical properties.
Propiedades
Número CAS |
94138-81-5 |
|---|---|
Fórmula molecular |
C31H60O2 |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
octacosyl prop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-33-31(32)4-2/h4H,2-3,5-30H2,1H3 |
Clave InChI |
HJZOFAWRMPYCHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



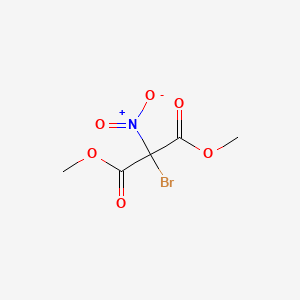
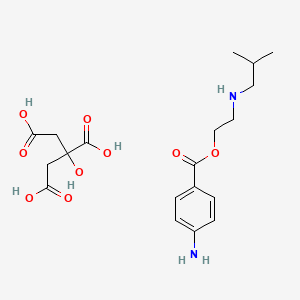
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
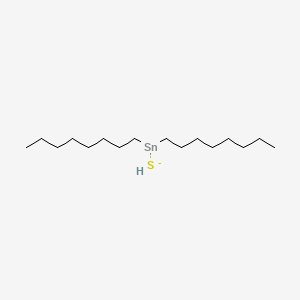
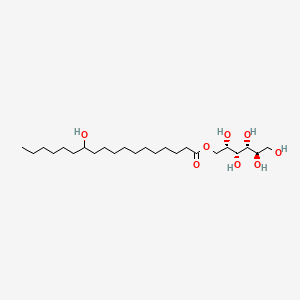
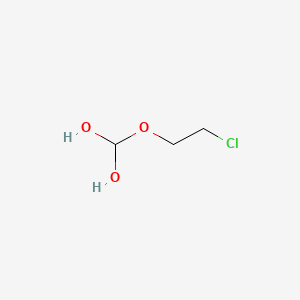
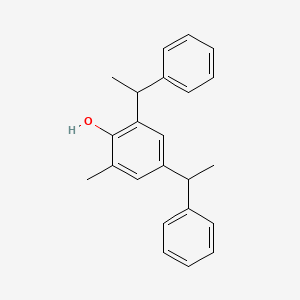
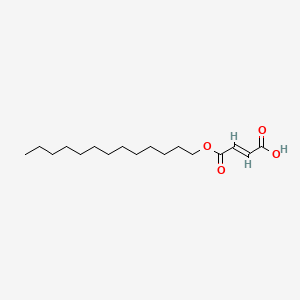

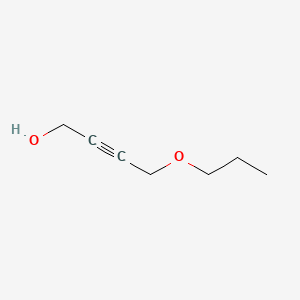
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
